Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is a substrate for dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate . For yellow fever virus NS3 protease, the kcat value was 0.111 s⁻¹, the Km value 14.6 μM .

Molecular Structure Analysis

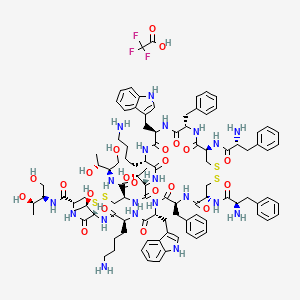

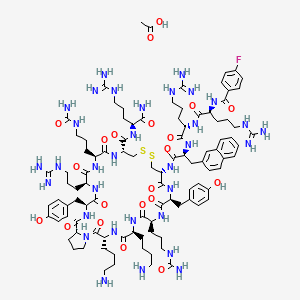

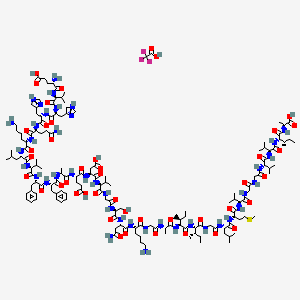

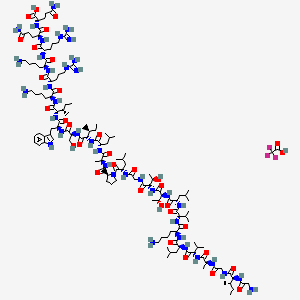

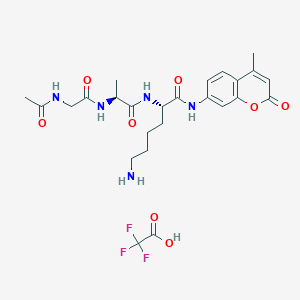

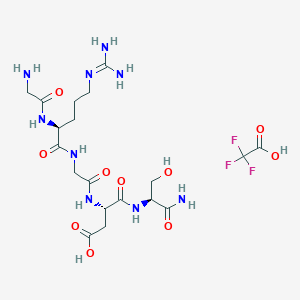

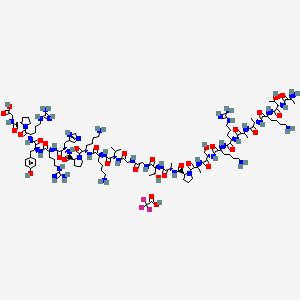

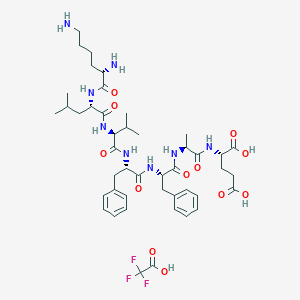

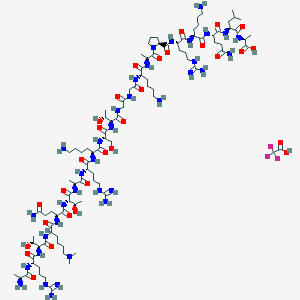

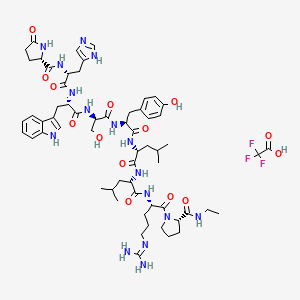

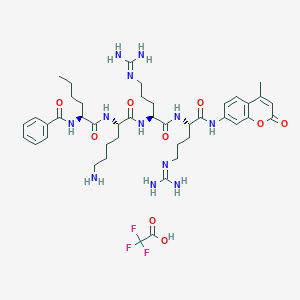

The molecular structure of “Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is represented by the sum formula: C₄₁H₆₀N₁₂O₇ . Its molecular weight is 833 .Chemical Reactions Analysis

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is used as a substrate in enzymatic reactions involving dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is significantly higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .Physical And Chemical Properties Analysis

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” has a molecular weight of 833 and a sum formula of C₄₁H₆₀N₁₂O₇ . It is stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Dengue Virus Research

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is used as a substrate for the dengue virus NS2B-NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC (I-1565), a widely used NS3 substrate (kcat = 2.9 s⁻¹, Km = 8.6 μM for DEN4) . This makes it a valuable tool in the study of the dengue virus and its protease.

Yellow Fever Virus Research

This compound is also used as a substrate for the yellow fever virus NS3 protease . For yellow fever virus NS3 protease the kcat value was 0.111 s⁻¹, the Km value 14.6 μM . This allows researchers to study the protease of the yellow fever virus in detail.

Protease Research

The compound’s interaction with various proteases makes it a valuable tool in protease research . Proteases are enzymes that break down proteins and peptides, and understanding their function and behavior is crucial in many areas of biological research.

Drug Development

Given its interaction with the proteases of various viruses, “Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” can be used in drug development . By studying how this compound interacts with these proteases, researchers can gain insights that may aid in the development of new antiviral drugs.

Diagnostic Tool

The compound’s specific interactions with certain viral proteases could potentially be used to develop diagnostic tools . For example, a test could be developed that uses this compound to detect the presence of a specific virus based on the activity of its protease.

Biochemical Studies

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” can also be used in general biochemical studies . Its interactions with various enzymes can provide valuable insights into biochemical processes.

Mecanismo De Acción

Target of Action

The primary targets of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate are the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . These proteases play a crucial role in the life cycle of these viruses, making them a key target for antiviral drug development.

Mode of Action

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate acts as a substrate for the aforementioned viral proteases . The compound’s interaction with its targets results in enzymatic cleavage, releasing a fluorescent product that can be quantified to measure protease activity .

Biochemical Pathways

The compound’s interaction with the dengue and yellow fever virus proteases affects the viral replication process . By serving as a substrate for these enzymes, it interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle .

Result of Action

The molecular and cellular effects of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate’s action primarily involve the inhibition of viral protease activity. This can lead to a disruption in the viral life cycle, potentially preventing the replication and spread of the virus .

Propiedades

IUPAC Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N12O7.C2HF3O2/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;3-2(4,5)1(6)7/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);(H,6,7)/t29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSRFIILSPWIO-WYDLTDSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61F3N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.